1-[(5-Methylisoxazol-4-yl)methyl]piperazine 1-[(5-Methylisoxazol-4-yl)methyl]piperazine
Brand Name: Vulcanchem
CAS No.: 1368713-95-4
VCID: VC3083975
InChI: InChI=1S/C9H15N3O/c1-8-9(6-11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
SMILES: CC1=C(C=NO1)CN2CCNCC2
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

1-[(5-Methylisoxazol-4-yl)methyl]piperazine

CAS No.: 1368713-95-4

Cat. No.: VC3083975

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

1-[(5-Methylisoxazol-4-yl)methyl]piperazine - 1368713-95-4

Specification

CAS No. 1368713-95-4
Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name 5-methyl-4-(piperazin-1-ylmethyl)-1,2-oxazole
Standard InChI InChI=1S/C9H15N3O/c1-8-9(6-11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Standard InChI Key FGRPWWPRAUWUSG-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)CN2CCNCC2
Canonical SMILES CC1=C(C=NO1)CN2CCNCC2

Introduction

Chemical Identity and Physical Properties

1-[(5-Methylisoxazol-4-yl)methyl]piperazine is characterized by its distinct molecular structure, consisting of a six-membered piperazine ring connected to a 5-methylisoxazole group via a methylene linker. This arrangement confers specific chemical and physical properties that are important for its potential biological activities.

Table 1: Basic Identification and Properties

PropertyValue
CAS Registry Number1368713-95-4
PubChem CID71695417
Molecular FormulaC9H15N3O
Molecular Weight181.23 g/mol
Alternative Names5-Methyl-4-(piperazin-1-ylmethyl)isoxazole, 5-methyl-4-(piperazin-1-ylmethyl)-1,2-oxazole

The structure features a piperazine ring with two nitrogen atoms at positions 1 and 4, connected to a five-membered isoxazole ring containing adjacent nitrogen and oxygen atoms. The isoxazole ring bears a methyl group at position 5, contributing to its specific chemical properties and potential biological interactions.

Structural Features and Reactivity

Structural Characteristics

The compound contains several key structural elements that define its chemical behavior:

Reactivity Profile

The reactivity of 1-[(5-Methylisoxazol-4-yl)methyl]piperazine is primarily determined by its constituent functional groups:

  • Piperazine Nitrogen Atoms: These basic centers can participate in salt formation, alkylation reactions, and complexation with metals, making them important sites for derivatization.

  • Isoxazole Ring: While relatively stable due to its aromatic character, the isoxazole ring can undergo specific reactions under certain conditions, including ring-opening reactions under reductive conditions.

  • Methyl Group: The methyl substituent on the isoxazole ring can potentially undergo oxidation reactions to form functional derivatives.

Comparison with Structural Analogs

Several compounds share structural similarities with 1-[(5-Methylisoxazol-4-yl)methyl]piperazine, providing valuable comparative information.

Table 2: Structural Analogs and Their Differences

CompoundKey Structural DifferenceCAS NumberReference
1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazinePyrazole instead of isoxazole1001757-60-3
1-((1-Methyl-1H-pyrazol-4-yl)methyl)piperazinePyrazole instead of isoxazole1001757-59-0
Tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylateBoc-protected piperazine1551867-39-0
1-[(5-Methylisoxazol-4-yl)carbonyl]piperazineCarbonyl instead of methylene linkerNot specified

The pyrazole analogs (entries 1 and 2) differ in having a pyrazole ring instead of an isoxazole ring, which alters the electronic properties and hydrogen bonding capabilities of the molecule. This structural modification could lead to different biological activities and pharmacokinetic properties.

The tert-butyl 4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxylate (entry 3) represents a protected version of our target compound, commonly used as an intermediate in synthetic pathways. The Boc protecting group allows for selective reactions at the unprotected nitrogen of the piperazine ring.

Biological Activity and Applications

Based on the structural features of 1-[(5-Methylisoxazol-4-yl)methyl]piperazine and related heterocyclic compounds, several potential biological activities and applications can be inferred.

Structure-Activity Relationships

The biological activity of 1-[(5-Methylisoxazol-4-yl)methyl]piperazine likely depends on several structural features:

Derivatives and Related Compounds

Several more complex derivatives incorporating the 1-[(5-Methylisoxazol-4-yl)methyl]piperazine scaffold have been reported, demonstrating its utility as a building block in medicinal chemistry.

Key Derivatives

One notable example is 6-Bromo-7-{4-[(5-Methylisoxazol-3-Yl)methyl]piperazin-1-Yl}-2-[4-(4-Methylpiperazin-1-Yl)phenyl]-1h-Imidazo[4,5-B]pyridine (CCT137690), which incorporates a similar structural motif within a more complex molecular framework.

This compound (CID: 25154041) features:

  • A complex imidazo[4,5-b]pyridine core

  • Multiple piperazine units

  • An isoxazole ring connected via a methylene linker

Such derivatives highlight the potential of the basic 1-[(5-Methylisoxazol-4-yl)methyl]piperazine scaffold as a component in the development of more complex bioactive molecules.

Applications in Drug Development

The incorporation of the 1-[(5-Methylisoxazol-4-yl)methyl]piperazine motif into more complex structures suggests its utility in drug development processes. The ability to functionalize both the piperazine ring and potentially modify the isoxazole moiety provides multiple options for structural optimization during drug discovery efforts.

For example, patent literature (search result ) indicates that piperazine-linked heterocycles are being explored as potential therapeutic agents, further highlighting the pharmaceutical relevance of this structural class.

Future Research Directions

Research on 1-[(5-Methylisoxazol-4-yl)methyl]piperazine and related compounds presents several promising avenues for future investigation:

Structure-Activity Relationship Studies

Systematic modification of the basic scaffold could lead to the development of compounds with enhanced biological activities:

  • Substitution on the piperazine ring to modulate basicity and lipophilicity

  • Modification of the isoxazole ring to alter electronic properties

  • Exploration of different linkers between the piperazine and isoxazole moieties

Comprehensive Biological Evaluation

Future research should focus on elucidating the pharmacodynamics and therapeutic potential of 1-[(5-Methylisoxazol-4-yl)methyl]piperazine through:

  • Targeted screening against specific biological targets

  • Evaluation of pharmacokinetic properties

  • Detailed toxicological studies

  • Structure-based drug design to optimize interactions with specific targets

Synthetic Methodology Development

Development of more efficient and scalable synthetic routes would facilitate further research on this compound and its derivatives:

  • Green chemistry approaches to synthesis

  • One-pot methods for rapid access to derivatives

  • Stereoselective synthesis of chiral derivatives, if applicable

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